Methyl 4-Methoxy-3-(methylsulfonyl)benzoate
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Overview
Description
Methyl 4-Methoxy-3-(methylsulfonyl)benzoate is an organic compound with the molecular formula C10H12O5S It is a derivative of benzoic acid, characterized by the presence of methoxy and methylsulfonyl groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-Methoxy-3-(methylsulfonyl)benzoate typically involves the esterification of 4-methoxy-3-(methylsulfonyl)benzoic acid with methanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-Methoxy-3-(methylsulfonyl)benzoate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The methoxy and methylsulfonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 4-methoxy-3-(methylsulfonyl)benzoic acid.
Reduction: Formation of 4-methoxy-3-(methylsulfonyl)benzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 4-Methoxy-3-(methylsulfonyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-Methoxy-3-(methylsulfonyl)benzoate involves its interaction with specific molecular targets and pathways. The methoxy and methylsulfonyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-methoxy-5-(methylsulfonyl)benzoate
- Methyl 3-methoxy-4-methylbenzoate
- Methyl 4-hydroxy-3-methoxy-5-(methylsulfonyl)benzoate
Uniqueness
Methyl 4-Methoxy-3-(methylsulfonyl)benzoate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C10H12O5S |
---|---|
Molecular Weight |
244.27 g/mol |
IUPAC Name |
methyl 4-methoxy-3-methylsulfonylbenzoate |
InChI |
InChI=1S/C10H12O5S/c1-14-8-5-4-7(10(11)15-2)6-9(8)16(3,12)13/h4-6H,1-3H3 |
InChI Key |
BEPRGQACKBJTAW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)C |
Origin of Product |
United States |
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